molecular formula C17H18N4O4 B2600724 7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 879071-39-3

7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2600724
CAS No.: 879071-39-3
M. Wt: 342.355
InChI Key: RLNVIYHAHOXYKI-UHFFFAOYSA-N
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Description

7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound with a complex structure that includes an oxazolo[2,3-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Oxazolo[2,3-f]purine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo[2,3-f]purine ring system.

    Introduction of the 3-ethylphenoxy Group: This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced using reagents like 3-ethylphenol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazolo ring, potentially opening it up or reducing double bonds within the structure.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions to introduce new functional groups.

Major Products

    Oxidation: Products may include 3-ethylbenzaldehyde or 3-ethylbenzoic acid.

    Reduction: Reduced forms of the oxazolo ring or fully saturated derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The oxazolo[2,3-f]purine core is known to interact with various biological targets.

Medicine

Medicinally, this compound and its derivatives could be investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities. The presence of the purine core is particularly significant as many purine derivatives are biologically active.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione would depend on its specific application. Generally, compounds with a purine core can interact with nucleic acids or proteins, affecting various biological pathways. The phenoxy group may enhance binding affinity to certain targets, while the oxazolo ring can provide additional sites for interaction.

Comparison with Similar Compounds

Similar Compounds

  • 7-((3-methylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 7-((3-chlorophenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione may exhibit unique properties due to the ethyl group on the phenoxy moiety. This can influence its lipophilicity, binding affinity, and overall biological activity, making it a distinct candidate for various applications.

Properties

IUPAC Name

7-[(3-ethylphenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-3-10-5-4-6-11(7-10)24-9-12-8-21-13-14(18-17(21)25-12)20(2)16(23)19-15(13)22/h4-7,12H,3,8-9H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNVIYHAHOXYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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